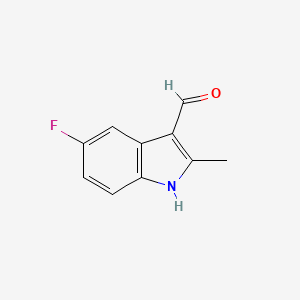

5-Fluoro-2-methyl-1H-indole-3-carbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISQQNGEDJOACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424371 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815586-68-6 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

Direct experimental data for 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is scarce. However, the properties of its immediate precursor, 5-Fluoro-2-methyl-1H-indole, are well-documented and provide a foundation for understanding the target molecule.

Table 1: Physicochemical Properties of 5-Fluoro-2-methyl-1H-indole

| Property | Value | Reference |

| CAS Number | 399-72-4 | [1][2][3][4] |

| Molecular Formula | C₉H₈FN | [1][2] |

| Molecular Weight | 149.17 g/mol | [1] |

| Appearance | Light yellow to brown solid/powder/crystal | [2][4] |

| Melting Point | 98-101 °C | [2] |

| Boiling Point | 112-120 °C | [2] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid. | [2] |

The introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction is expected to increase the molecular weight and melting point of the resulting this compound. The aldehyde functionality will also alter its reactivity, making it a versatile intermediate for further chemical modifications.

Synthesis Protocol: Vilsmeier-Haack Formylation

The most direct and widely used method for the C3-formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[5][6][7][8][9] The following is a detailed experimental protocol for the synthesis of this compound from 5-Fluoro-2-methyl-1H-indole.

2.1. Materials and Reagents

-

5-Fluoro-2-methyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Standard glassware for extraction and purification

2.2. Experimental Procedure

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (3 equivalents) to 0 °C in an ice bath. To this, add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, ensuring the temperature is maintained below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

-

Formylation Reaction: Dissolve 5-Fluoro-2-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This hydrolysis step converts the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Synthesis and Biological Screening

The following diagram illustrates the proposed synthetic pathway and a general workflow for the subsequent biological evaluation of the target compound.

Caption: Synthetic and screening workflow.

Potential Applications in Drug Discovery

Indole-3-carboxaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of a molecule to its biological target. Therefore, this compound is a promising scaffold for the development of novel therapeutic agents. Its aldehyde functionality serves as a convenient handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, for structure-activity relationship (SAR) studies.

References

- 1. 5-Fluoro-2-methylindole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 5-Fluoro-2-methylindole CAS#: 399-72-4 [m.chemicalbook.com]

- 3. 399-72-4|5-Fluoro-2-methylindole|BLD Pharm [bldpharm.com]

- 4. 5-Fluoro-2-methylindole | 399-72-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

Spectroscopic Analysis of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde. Due to the limited availability of published experimental data for this specific compound, this guide focuses on predicted spectroscopic values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Data from closely related indole derivatives are provided for comparative analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~10.0 - 10.2 | Singlet | - | 1H | Aldehyde proton (-CHO) |

| ~8.5 - 9.0 | Broad Singlet | - | 1H | Indole N-H |

| ~7.8 - 8.0 | Doublet of Doublets | ~9.0, ~2.5 | 1H | Aromatic H-4 |

| ~7.2 - 7.4 | Doublet of Doublets | ~9.0, ~4.5 | 1H | Aromatic H-7 |

| ~7.0 - 7.2 | Triplet of Doublets | ~9.0, ~2.5 | 1H | Aromatic H-6 |

| ~2.6 - 2.8 | Singlet | - | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~158 (d, ¹JCF ≈ 235 Hz) | Aromatic C-5 |

| ~140 | Aromatic C-2 |

| ~135 | Aromatic C-7a |

| ~125 (d, ³JCF ≈ 10 Hz) | Aromatic C-3a |

| ~120 (d, ³JCF ≈ 10 Hz) | Aromatic C-4 |

| ~115 | Aromatic C-3 |

| ~112 (d, ²JCF ≈ 25 Hz) | Aromatic C-6 |

| ~105 (d, ²JCF ≈ 25 Hz) | Aromatic C-7 |

| ~15 | Methyl Carbon (-CH₃) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 176 | Moderate | [M-H]⁺ |

| 148 | Moderate | [M-CHO]⁺ |

| 120 | Low | [M-CHO-CO]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H Stretch |

| 2850 - 2950 | Medium | C-H Stretch (methyl) |

| 2720 - 2820 | Medium | C-H Stretch (aldehyde) |

| 1660 - 1680 | Strong | C=O Stretch (aldehyde) |

| 1580 - 1620 | Medium to Strong | C=C Stretch (aromatic) |

| 1100 - 1200 | Strong | C-F Stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer method that typically preserves the molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Caption: General workflow for spectroscopic analysis.

Navigating the Spectral Landscape: A Guide to the ¹H and ¹³C NMR of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde

For Immediate Release: A Technical Resource for Scientific Professionals

This in-depth guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for spectral data and experimental protocols.

Molecular Structure

The foundational step in interpreting NMR data is a clear understanding of the molecule's structure. The diagram below illustrates the atomic arrangement and numbering of this compound.

Figure 1. Molecular structure of this compound.

Estimated ¹H NMR Spectral Data

The following table summarizes the estimated ¹H NMR chemical shifts (δ) for this compound. These values are predicted based on the known spectral data of closely related indole derivatives. The solvent is assumed to be DMSO-d₆, a common solvent for this class of compounds.

| Proton | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH (H1) | ~12.2 | br s | - |

| CHO (H10) | ~10.1 | s | - |

| H4 | ~8.1 | d | ~8.5 |

| H6 | ~7.2 | dd | ~8.5, ~2.0 |

| H7 | ~7.6 | d | ~2.0 |

| CH₃ (H11) | ~2.7 | s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Estimated ¹³C NMR Spectral Data

The table below presents the estimated ¹³C NMR chemical shifts for this compound, with DMSO-d₆ as the reference solvent.

| Carbon | Estimated Chemical Shift (ppm) |

| C=O (C10) | ~185.0 |

| C5 | ~158.0 (d, ¹JCF ≈ 235 Hz) |

| C2 | ~150.0 |

| C9 | ~135.0 |

| C3 | ~131.0 |

| C8 | ~129.0 |

| C4 | ~114.0 (d, ²JCF ≈ 25 Hz) |

| C7 | ~113.0 (d, ²JCF ≈ 10 Hz) |

| C6 | ~107.0 (d, ³JCF ≈ 5 Hz) |

| CH₃ (C11) | ~12.0 |

Note: Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Experimental Protocols

A standardized experimental protocol for the acquisition of NMR data for small organic molecules is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the solid sample of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer: The resulting solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Spectroscopy:

-

A standard one-pulse sequence is employed.

-

The spectral width is set to encompass the expected range of proton chemical shifts (typically 0-15 ppm).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

The spectral width is set to cover the expected carbon chemical shift range (typically 0-200 ppm).

-

A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

The following diagram illustrates the general workflow for NMR analysis.

Figure 2. A generalized workflow for NMR analysis.

Conclusion

The provided estimated ¹H and ¹³C NMR data for this compound serves as a valuable predictive resource for researchers. This guide, by consolidating data from structurally similar molecules and outlining a standard experimental approach, aims to facilitate the identification and characterization of this and related compounds in a drug discovery and development context. It is important to note that experimental verification of these estimated chemical shifts is recommended for definitive structural confirmation.

Mass spectrometry fragmentation pattern of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound. Due to the absence of direct experimental data in publicly accessible literature, this guide synthesizes information from the fragmentation of structurally analogous compounds to propose a likely fragmentation pathway. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation of small organic molecules. The guide includes a proposed fragmentation pathway, a summary of predicted ions, and a generalized experimental protocol for acquiring such data.

Introduction

This compound is a halogenated derivative of indole-3-carbaldehyde. Indole derivatives are a significant class of heterocyclic compounds that are of great interest in the field of medicinal chemistry due to their wide range of biological activities. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions and fragment ions. Understanding the fragmentation pattern is crucial for the identification and structural confirmation of such molecules in various matrices.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key steps, initiated by the loss of an electron to form the molecular ion (M•+). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The indole ring, the fluoro substituent, the methyl group, and the carbaldehyde group all influence the fragmentation cascade.

A primary fragmentation event is anticipated to be the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion. This is a common fragmentation pathway for aromatic aldehydes. Subsequent fragmentation may involve the loss of carbon monoxide (CO), a characteristic fragmentation of acylium ions. Further fragmentation could involve the cleavage of the indole ring structure.

Caption: Predicted fragmentation pathway of this compound.

Predicted Mass Spectral Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound. The relative abundance is a qualitative prediction based on the expected stability of the ions.

| Ion | Predicted m/z | Proposed Structure | Predicted Relative Abundance |

| [M]•+ | 177 | Molecular Ion | High |

| [M-H]+ | 176 | Acylium Ion | High |

| [M-CO-H]+ | 148 | Indole-derived Cation | Medium |

Generalized Experimental Protocol

This section outlines a general methodology for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

4.1. Sample Preparation

-

Dissolve a small amount of the solid compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

4.2. Gas Chromatography (GC) Conditions

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is recommended.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Caption: Generalized workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the anticipated mass spectrometry fragmentation pattern of this compound based on established fragmentation principles of similar molecules. The proposed fragmentation pathway, predicted mass spectral data, and generalized experimental protocol serve as a valuable resource for researchers in the structural elucidation of this and related compounds. It is important to note that the information presented herein is predictive, and experimental verification is necessary to confirm the exact fragmentation pattern and relative ion abundances.

Synthesis and Characterization of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of novel therapeutics. This document details the synthetic protocols, physicochemical properties, and spectroscopic data of the compound, and explores its relevance in the context of targeted drug discovery.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a fluorine atom into the indole scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated indoles attractive building blocks in medicinal chemistry. This compound serves as a crucial precursor in the synthesis of various bioactive molecules, including potent kinase inhibitors. This guide outlines the essential technical details for its preparation and characterization.

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This method involves the formylation of an electron-rich aromatic ring, in this case, 5-fluoro-2-methyl-1H-indole, using a Vilsmeier reagent generated in situ from a formamide (e.g., N,N-dimethylformamide - DMF) and a halogenating agent (e.g., phosphorus oxychloride - POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the synthesis of analogous indole-3-carbaldehydes.

Materials:

-

5-Fluoro-2-methyl-1H-indole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoro-2-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C. Stir the mixture for 30 minutes at this temperature.

-

Add the freshly prepared Vilsmeier reagent dropwise to the solution of 5-fluoro-2-methyl-1H-indole over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques. The following tables summarize the key characterization data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not available for this isomer. For the related 5-fluoro-1H-indole-3-carbaldehyde, the melting point is reported to be in the range of 160-166 °C.[1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring, the methyl protons, the aldehyde proton, and the N-H proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large C-F coupling constant. |

| IR (Infrared) | The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the aldehyde (around 1650-1680 cm⁻¹), and C-F stretching. |

| MS (Mass Spec.) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Predicted m/z values for common adducts are available in public databases.[1] |

Role in Drug Discovery: Intermediate for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of complex heterocyclic molecules with potential therapeutic applications. A significant area of interest is its use in the development of kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, as tumors require a dedicated blood supply for growth and metastasis.

The binding of the vascular endothelial growth factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Synthetic Workflow for Indole-Based Kinase Inhibitors

This compound can be utilized in a multi-step synthesis to generate potent VEGFR-2 inhibitors. The aldehyde functional group provides a reactive handle for further chemical modifications, such as condensation reactions, to build more complex molecular architectures.

Caption: General synthetic workflow for developing indole-based kinase inhibitors.

Conclusion

This compound is a synthetically accessible and versatile intermediate with significant potential in drug discovery and development. Its preparation via the Vilsmeier-Haack reaction is a robust and scalable method. The strategic incorporation of this fluorinated indole scaffold can lead to the development of novel and potent therapeutic agents, particularly in the realm of oncology through the inhibition of key signaling pathways such as the VEGFR-2 cascade. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: Properties, Synthesis, and Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is limited in publicly available literature. This guide provides a comprehensive overview based on data from structurally similar compounds, established chemical principles, and common synthetic methodologies. All data presented for analogous compounds is clearly labeled.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. The introduction of a fluorine atom and a methyl group into the indole scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide focuses on the physical and chemical properties of this compound, a potentially valuable building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 5-Fluoro-1H-indole-3-carbaldehyde[1][2][3] | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde[4] | 2-Methylindole-3-carboxaldehyde[5] |

| Molecular Formula | C₁₀H₈FNO | C₉H₆FNO | C₁₀H₈FNO | C₁₀H₉NO |

| Molecular Weight | 177.18 g/mol | 163.15 g/mol | 177.18 g/mol | 159.18 g/mol |

| Appearance | Light yellow solid (Expected) | - | Light yellow solid | - |

| Melting Point | - | - | - | 200-201 °C |

| Boiling Point | - | - | - | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | - | - | - |

| Purity (by NMR) | - | - | ≥ 95% | 97% |

| CAS Number | - | 2338-71-8 | 842972-09-2 | 5416-80-8 |

Spectral Data

Detailed spectral data for this compound is not available. The following table presents typical spectral characteristics for related indole-3-carbaldehydes, which can serve as a reference for the characterization of the target compound.

Table 2: Spectral Data of Related Indole-3-carbaldehydes

| Data Type | Compound | Key Signals and Observations |

| ¹H NMR | 1H-indole-3-carbaldehyde[6] | δ 10.08 (s, 1H, CHO), 8.79 (s, 1H, NH), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H). |

| ¹³C NMR | 1H-indole-3-carbaldehyde[6] | δ 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70. |

| Mass Spec. (GC-MS) | 5-fluoro-1H-indole-3-carbaldehyde[1] | Molecular Ion (M+): 163. |

| IR | 7-methyl-1H-indole-3-carbaldehyde[7] | Spectral feature at 1350 cm⁻¹ is noted. |

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity characteristic of indole-3-carbaldehydes. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The aldehyde group can undergo a variety of reactions, including oxidation, reduction, and nucleophilic addition. The fluorine atom at the 5-position will influence the electron density of the indole ring, potentially affecting its reactivity in comparison to non-fluorinated analogues.

Synthesis Methodology

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[8][9][10][11] This reaction involves the formylation of an electron-rich arene, such as an indole, using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][11]

General Experimental Protocol: Vilsmeier-Haack Formylation of 5-Fluoro-2-methyl-1H-indole

The following is a generalized protocol for the synthesis of this compound based on procedures for similar compounds.[12][13]

Materials:

-

5-Fluoro-2-methyl-1H-indole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide solution (e.g., 2 M)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve 5-Fluoro-2-methyl-1H-indole in N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Subsequently, heat the mixture to a specified temperature (e.g., 40-90 °C) and maintain for several hours to ensure the completion of the reaction.[12]

-

Upon completion, cool the reaction vessel in an ice bath and carefully quench the reaction by adding ice, followed by a solution of sodium hydroxide until the mixture is basic.

-

The product may precipitate as a solid, which can be collected by filtration. Alternatively, the aqueous mixture can be extracted with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Biological and Pharmacological Relevance

While specific biological activity data for this compound is not documented, the indole scaffold is a privileged structure in drug discovery. Halogenated indoles, in particular, have shown a wide range of biological activities, including anticancer and antimicrobial properties.[14][15] The presence of the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4][16]

Structural Relationship Diagram

The following diagram illustrates the structural relationship between this compound and its related analogues discussed in this guide.

Caption: Structural relationships of indole-3-carbaldehydes.

Safety and Handling

Indole derivatives should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For compounds like 5-fluoro-1H-indole-3-carbaldehyde, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Similar precautions should be taken for this compound.

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity with significant potential as a building block in the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its inferred properties, a reliable synthetic route, and its relationship to better-characterized analogues. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 5-fluoro-1H-indole-3-carbaldehyde 95% | CAS: 2338-71-8 | AChemBlock [achemblock.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-甲基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 13. 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. hurawalhi.com [hurawalhi.com]

The Transformative Role of Fluorine in the Biological Activity of Indole Derivatives: An In-depth Technical Guide

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products.[1][2] The strategic incorporation of fluorine into these indole derivatives has emerged as a powerful tool in drug discovery, capable of profoundly modulating a molecule's physicochemical and pharmacological properties.[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted role of fluorine in enhancing the biological activity of indole derivatives. It covers the fundamental principles of fluorination, its impact on key biological targets, and detailed experimental methodologies.

Core Principles: Why Fluorine Matters in Indole Drug Design

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to its utility in medicinal chemistry.[4][5] When introduced into an indole scaffold, fluorine can bring about several critical enhancements:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond (typically above 109 kcal/mol) makes it resistant to cleavage by metabolic enzymes like cytochrome P450s.[4][6] Placing fluorine at a metabolically vulnerable position on the indole ring can block oxidation, thereby increasing the drug's half-life and bioavailability.[1][7]

-

Modulation of Physicochemical Properties:

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[7][8] This is a crucial factor for oral bioavailability and penetration into the central nervous system (CNS).[8]

-

pKa Alteration: As the most electronegative element, fluorine exerts a strong inductive effect, which can lower the pKa of nearby functional groups, such as amines.[6][7] This change can influence a molecule's ionization state at physiological pH, affecting its solubility, permeability, and binding to target proteins.[5]

-

-

Improved Binding Affinity and Selectivity: Fluorine's electron-withdrawing nature can alter the electronic landscape of the indole ring, influencing non-covalent interactions with biological targets.[4][9] This can lead to stronger and more selective binding to enzymes and receptors.[9] Fluorine can also participate in favorable interactions like hydrogen bonds and dipole-dipole interactions within a protein's binding pocket.[10]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its interaction with a target.[6][8]

Impact on Biological Activity: Case Studies and Quantitative Data

The strategic placement of fluorine on the indole ring has led to significant improvements in potency and efficacy across various therapeutic areas, including oncology, infectious diseases, and neurology.

Fluorinated indoles are prominent in the development of anticancer agents, particularly as inhibitors of protein kinases and Indoleamine 2,3-dioxygenase (IDO).[11][12]

-

Kinase Inhibitors: Many indole-based compounds target kinases involved in cancer cell proliferation and survival, such as VEGFR, PI3K, and Akt.[13][14] Fluorination can enhance the potency of these inhibitors. For example, Sunitinib, an oxindole derivative, is a multi-targeted tyrosine kinase inhibitor approved for cancer treatment.[13][15] Structure-activity relationship (SAR) studies consistently show that fluorinated analogs exhibit enhanced antitumor properties.[13][16]

-

Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: IDO1 is a key enzyme in cancer immune escape, and its inhibition is a major goal in immuno-oncology.[17][18] Several potent fluorinated indole derivatives have been developed as IDO1 inhibitors.

| Compound/Derivative | Target | Modification | IC50 / EC50 | Reference |

| Indole-based Kinase Inhibitors | ||||

| Compound 67a | VEGFR-2 | 4-Fluorophenyl substitution | 0.078 µM (enzymatic) | [13] |

| Pan-PIM Kinase Inhibitor 5 | PIM-1, PIM-2, PIM-3 | Indole-based scaffold | 0.37 µM, 0.41 µM, 0.30 µM | [14] |

| Podophyllotoxin-Indole Conjugate In-9 | K562/VCR cell line | Indole-6-formyl group | 0.227 µM (cytotoxic) | [14] |

| Indoleamine 2,3-dioxygenase (IDO1) Inhibitors | ||||

| EOS200271/PF-06840003 | IDO1 | 5-Fluoroindole core | Potent (specific value not stated) | [19] |

| Phenylimidazole Derivative DX-03-12 | IDO1 | Phenylimidazole scaffold | 0.3-0.5 µM | [20] |

| Antiviral Agents | ||||

| Indole-carboxamide 19a-e | HIV-1 WT | Fluorinated indole core | 2.0–4.6 nM | [21] |

| Heteroaryl-carboxamide 23n | HIV-1 WT | Fluorinated indole core | 0.0058 nM | [21] |

Fluorinated indole derivatives have demonstrated extraordinary potency against viruses like HIV-1. Piscitelli et al. reported a series of fluorinated indole-carboxamides with potent anti-HIV-1 activity. The introduction of fluorine was critical for achieving picomolar to low nanomolar efficacy.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated indole derivatives.

Multiple synthetic routes exist for accessing fluorinated indoles.[1][22] A common and modern approach involves electrophilic fluorination or the use of fluorinated building blocks.

Protocol: Synthesis of 3-Fluorooxindoles via Electrophilic Fluorination [23]

-

Reactant Preparation: Dissolve the starting 3-substituted indole (1 equivalent) in a 1:1 mixture of acetonitrile and water.

-

Reaction Initiation: Add Selectfluor® (3 equivalents), an electrophilic fluorinating agent, to the solution.

-

Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-fluorooxindole.

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

Protocol: MTT Assay for Anticancer Activity [16]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated indole derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

Fluorinated indole derivatives exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.

Indole compounds are known to deregulate the PI3K/Akt/mTOR signaling pathway, which is critical for cancer cell growth, proliferation, and survival.[16][24] Inhibition of this pathway can suppress tumor progression.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated indole derivatives.

The enzyme IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[17] In the tumor microenvironment, this depletes tryptophan, which is essential for T-cell proliferation, and produces kynurenine metabolites that induce T-cell apoptosis, leading to immune suppression.[25] Fluorinated indole inhibitors block this process, restoring T-cell function and promoting an anti-tumor immune response.

Caption: Mechanism of IDO1 inhibition by fluorinated indole derivatives to block immune suppression.

The process of discovering and developing a new fluorinated indole-based drug follows a structured workflow, from initial design to preclinical evaluation.

Caption: General workflow for the discovery and development of fluorinated indole drug candidates.

Conclusion and Future Outlook

The incorporation of fluorine into indole derivatives is a proven and highly effective strategy in modern drug discovery. By enhancing metabolic stability, modulating physicochemical properties, and improving binding affinity, fluorination has transformed indole scaffolds into potent therapeutic agents against a range of diseases. Future research will likely focus on novel fluorination methodologies, including late-stage C-H fluorination, to more efficiently generate diverse libraries of fluorinated indoles.[26] As our understanding of complex biological pathways deepens, the rational design of next-generation fluorinated indole derivatives will continue to provide innovative solutions for challenging therapeutic targets.

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 11. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 24. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Effects of 5-Fluoro and 2-Methyl Substituents on Indole Reactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a critical strategy in drug discovery for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the electronic effects of two common substituents, the 5-fluoro group and the 2-methyl group, on the reactivity of the indole ring. We will explore the theoretical underpinnings of these effects, present quantitative data, detail relevant experimental protocols, and discuss the implications for drug development.

Theoretical Background: Inductive and Resonance Effects

The reactivity of the indole ring, particularly in electrophilic aromatic substitution (EAS), is governed by the electron density at its various positions. The C3 position is the most nucleophilic and typically the primary site of electrophilic attack.[2] Substituents modify this reactivity through a combination of inductive and resonance effects.

-

5-Fluoro Substituent: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) . This effect decreases the overall electron density of the ring system, deactivating it towards electrophilic attack compared to unsubstituted indole. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+R) . While this +R effect is weaker than its -I effect, it preferentially increases electron density at the ortho and para positions (C4 and C6).[3]

-

2-Methyl Substituent: The methyl group is an electron-donating group. It exerts a weak electron-donating inductive effect (+I) and, more significantly, stabilizes adjacent positive charges through hyperconjugation , which can be considered a special type of resonance. By being positioned at C2, it strongly stabilizes the transition state leading to C3 substitution, thereby activating the ring towards electrophilic attack.[4]

References

An In-Depth Technical Guide to 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its strategic placement of a fluorine atom and a formyl group on the indole scaffold makes it a valuable synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction and Discovery

The indole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The formyl group at the 3-position of the indole ring is a versatile handle for further chemical transformations.

While the precise historical details of the initial discovery of this compound are not extensively documented in readily available literature, its synthesis is conceptually rooted in well-established methods for the formylation of indoles, most notably the Vilsmeier-Haack reaction. This reaction, named after Anton Vilsmeier and Albrecht Haack, is a powerful method for introducing a formyl group to electron-rich aromatic and heteroaromatic rings.[1][2] The development of synthetic routes to this specific compound likely emerged from the broader exploration of fluorinated indole derivatives as potential building blocks in drug discovery programs.

Synthetic Pathways and Experimental Protocols

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][4]

Vilsmeier-Haack Formylation of 5-Fluoro-2-methyl-1H-indole

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich 3-position of the 5-fluoro-2-methyl-1H-indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][2]

Reaction Scheme:

Figure 1: Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole.

Detailed Experimental Protocol:

A general procedure for the Vilsmeier-Haack formylation of an indole derivative is described in the literature.[5] The following is an adapted protocol for the synthesis of this compound.

Materials:

-

5-Fluoro-2-methyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Dissolve 5-fluoro-2-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add the solution of 5-fluoro-2-methyl-1H-indole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture until the effervescence ceases and the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically > 80% | General Vilsmeier-Haack reactions on indoles |

| Purity | > 95% (after chromatography) | Expected for standard purification methods |

Physicochemical and Spectroscopic Data

A comprehensive characterization of this compound is crucial for its use in further synthetic applications.

Table 1: Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not readily available in literature |

| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.9 (s, 1H, -CHO), 8.3-7.0 (m, 4H, Ar-H), 2.6 (s, 3H, -CH₃) (Predicted) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 185 (-CHO), 159 (d, J=235 Hz, C-F), 138-110 (Ar-C), 14 (-CH₃) (Predicted) |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1650 (C=O, aldehyde), ~1250 (C-F) (Predicted) |

| Mass Spectrometry (ESI-MS) | m/z: 178.06 [M+H]⁺ (Calculated) |

Note: The spectroscopic data provided are predicted values based on the structure and data for similar compounds. Experimental data should be obtained for confirmation.

Applications in Drug Development and Research

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive aldehyde group allows for a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to build new heterocyclic rings.

-

Oxidation: To the corresponding carboxylic acid.

These transformations enable the synthesis of libraries of compounds for screening against various biological targets. The fluorinated indole motif is of particular interest in the development of kinase inhibitors, antiviral agents, and central nervous system drugs.

Experimental Workflow for Application in Synthesis:

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in many biologically active compounds. The introduction of a fluorine atom and a methyl group can significantly alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter influencing bioavailability, formulation, and in vitro assay design. This technical guide outlines the theoretical considerations for the solubility of this compound, provides a detailed experimental protocol for its determination, and presents available solubility data for analogous structures.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the foundation for predicting the solubility of a compound in various solvents. The solubility of this compound will be governed by the interplay of its molecular structure and the properties of the solvent.

-

Indole Ring: The indole nucleus is a bicyclic aromatic system with a polar N-H group capable of hydrogen bonding. The aromatic portion is nonpolar and contributes to solubility in nonpolar organic solvents.

-

Fluorine Substituent: The fluorine atom at the 5-position is highly electronegative and can participate in dipole-dipole interactions and weak hydrogen bonding. Its presence can increase the polarity of the molecule.

-

Methyl Group: The methyl group at the 2-position is a nonpolar, hydrophobic group that will generally favor solubility in less polar solvents.

-

Carbaldehyde Group: The aldehyde group at the 3-position is polar and can act as a hydrogen bond acceptor, which should enhance solubility in polar solvents.

Given these structural features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like alcohols (methanol, ethanol). Its solubility is expected to be lower in nonpolar solvents like hexanes.

Solubility of Structurally Related Indole Derivatives

While specific data for this compound is unavailable, the following table summarizes the known solubility of similar indole compounds in common organic solvents. This data can serve as a preliminary guide for solvent selection.

| Compound | Solvent | Solubility |

| 5-Fluoroindole | Chloroform | 50 mg/mL |

| Methanol | 10 mg/mL | |

| Indole-3-carboxaldehyde | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |

| Dimethylformamide (DMF) | ~30 mg/mL[1] | |

| Ethanol | Readily soluble[2] | |

| Water | Insoluble/Slightly soluble[1][2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3] This protocol provides a step-by-step guide to this procedure.

4.1. Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A sufficient excess ensures that a saturated solution is formed and solid remains undissolved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a previously prepared calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Conclusion

The solubility of this compound in common organic solvents is a crucial parameter for its successful application in research and development. While specific quantitative data is not currently available, this guide provides a comprehensive framework for its determination. By understanding the underlying physicochemical principles and employing robust experimental methods like the shake-flask protocol, researchers can accurately determine the solubility profile of this compound, enabling informed decisions in solvent selection for synthesis, purification, formulation, and biological screening. The provided data on related indole derivatives offers a useful starting point for these investigations.

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Fluoro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole to synthesize 5-fluoro-2-methyl-1H-indole-3-carbaldehyde. This aldehyde is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic substrate. In the case of indoles, formylation predominantly occurs at the electron-rich C3 position.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical reagents, reaction conditions, and expected outcomes for the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole. The data is compiled from procedures for structurally similar indole derivatives.

| Parameter | Value | Notes |

| Reactants | ||

| 5-fluoro-2-methyl-1H-indole | 1.0 equiv | Starting material |

| Phosphoryl chloride (POCl₃) | 1.2 - 1.5 equiv | Forms the Vilsmeier reagent with DMF |

| N,N-Dimethylformamide (DMF) | 10 - 20 vol | Serves as both reagent and solvent |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp. | Initial cooling is crucial for controlled reaction |

| Reaction Time | 2 - 6 hours | Monitored by TLC until completion |

| Work-up & Purification | ||

| Quenching | Ice-water, aq. NaOH | Neutralizes the reaction mixture |

| Extraction Solvent | Ethyl acetate or Dichloromethane | To isolate the product |

| Purification | Recrystallization or Column Chromatography | To obtain the pure product |

| Expected Outcome | ||

| Product | This compound | |

| Appearance | Pale yellow to white solid | |

| Expected Yield | 80 - 95% | Based on similar indole formylations |

| Melting Point | ~190-200 °C | Approximate, based on related compounds |

Experimental Protocol

Materials:

-

5-fluoro-2-methyl-1H-indole

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (10 volumes relative to the indole).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to white salt, should be observed.

-

-

Formylation Reaction:

-

Dissolve 5-fluoro-2-methyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

-

Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood as gas evolution will occur.

-

The product will often precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

-

Visualizations

Reaction Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole.

Reaction Mechanism

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on an indole substrate.

Application Notes and Protocols: 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde as a key intermediate in the development of novel kinase inhibitors. While specific kinase inhibitors derived directly from this starting material are not widely reported in publicly available literature, this document outlines a robust, generalized synthetic approach based on established chemical reactions for similar indole aldehydes.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The introduction of a fluorine atom at the 5-position of the indole ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This compound is a versatile building block for the synthesis of a diverse range of bioactive compounds, including potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides a detailed protocol for the synthesis of the starting material, a generalized method for its use in the synthesis of potential kinase inhibitors via Knoevenagel condensation, and an overview of a relevant signaling pathway that can be targeted by such inhibitors.

Synthesis of this compound

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds. A general protocol adapted from the synthesis of similar indole-3-carboxaldehydes is provided below.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

4-Fluoro-2-methylaniline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature between 0-5 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

-

Formylation Reaction: In a separate flask, dissolve 4-fluoro-2-methylaniline in anhydrous DMF. Cool the solution in an ice bath. Slowly add the freshly prepared Vilsmeier reagent dropwise to the solution of 4-fluoro-2-methylaniline, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Subsequently, heat the mixture to 80-90 °C and maintain it at this temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. A solid precipitate should form.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis: A Generalized Approach

A common and effective method for utilizing indole-3-carbaldehydes in the synthesis of kinase inhibitors is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with an active methylene compound, often a heterocyclic ketone such as an oxindole, to form an α,β-unsaturated product. Many potent kinase inhibitors, including Sunitinib, share this core structural motif.

Generalized Experimental Protocol: Knoevenagel Condensation

Materials:

-

This compound

-

An active methylene compound (e.g., 2-oxindole, substituted 2-oxindoles)

-

A weak base catalyst (e.g., piperidine, pyrrolidine, or triethylamine)

-

A suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Glacial acetic acid (optional)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and reflux condenser

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the weak base (e.g., a few drops of piperidine) to the reaction mixture.

-